

Application Note: Quantitative Analysis of C16-Ceramide by LC-MS/MS

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Compound of Interest

Compound Name: C16-Ceramide-d9

Cat. No.: B15552550

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This application note details a robust and sensitive method for the quantification of N-palmitoyl-D-erythro-sphingosine (C16-Ceramide) in biological samples, such as cultured cells, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, **C16-Ceramide-d9**, to ensure high accuracy and precision.

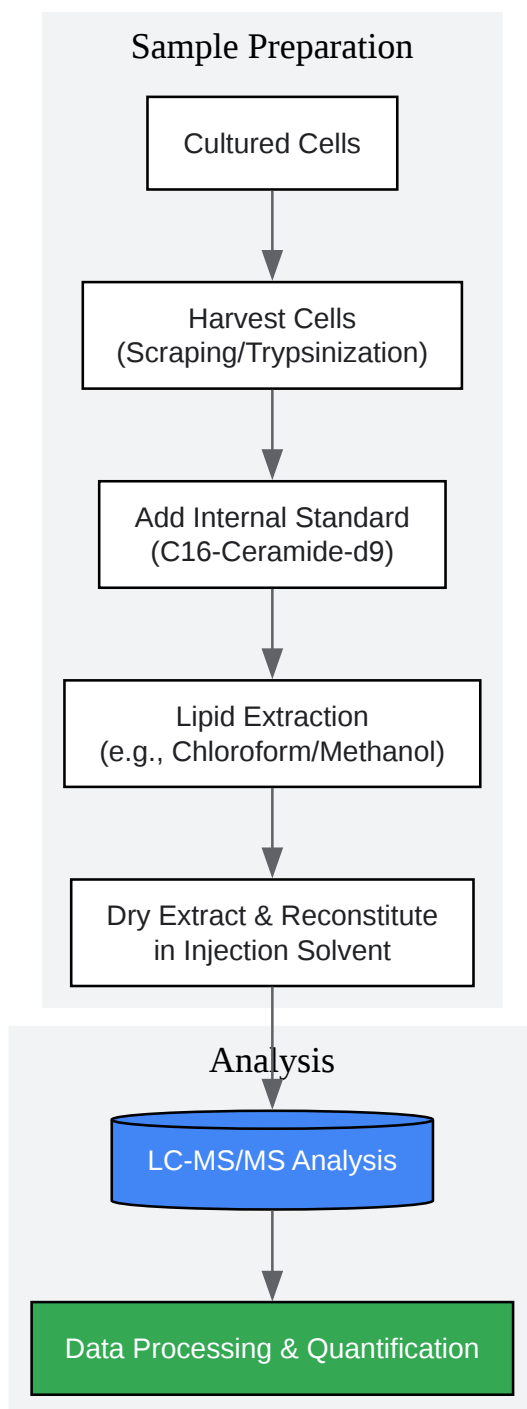
Introduction

Ceramides are a class of sphingolipids that function as critical signaling molecules involved in various cellular processes, including apoptosis, cell growth, and differentiation.[1][2] C16-Ceramide, in particular, has been identified as a key lipid mediator whose levels can change in response to cellular stress and therapeutic agents.[1] Accurate quantification of specific ceramide species is therefore crucial for research in numerous fields, from cancer biology to metabolic diseases.

LC-MS/MS has become the gold standard for lipid analysis due to its exceptional sensitivity, specificity, and ability to resolve complex lipid mixtures.[3][4] This protocol utilizes a reverse-phase HPLC separation coupled with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for the targeted quantification of C16-Ceramide.

Experimental Workflow

The overall experimental process involves sample preparation, including lipid extraction and addition of an internal standard, followed by instrumental analysis and data processing.



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Caption: Experimental workflow for C16-Ceramide quantification.

Detailed Protocols

Materials and Reagents

- Standards: C16-Ceramide and **C16-Ceramide-d9** (internal standard)
- Solvents: Methanol (LC-MS Grade), Chloroform (HPLC Grade), Isopropanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid, Water (Ultrapure)[5]
- Cell Culture Reagents: Phosphate-Buffered Saline (PBS)
- Consumables: Glass vials, pipettes, centrifuge tubes

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of C16-Ceramide and **C16-Ceramide-d9** in a suitable solvent like chloroform or methanol.[6]
- Working Solutions:
 - Create a series of working standard solutions by diluting the C16-Ceramide stock solution to generate a calibration curve (e.g., 1 ng/mL to 500 ng/mL).
 - Prepare a working solution of the **C16-Ceramide-d9** internal standard (IS) at a fixed concentration (e.g., 50 ng/mL).[5]
- Calibration Standards: Prepare calibration curve samples by spiking the working standards into the same matrix as the samples (e.g., blank cell lysate). Each calibration point should contain a constant amount of the IS.

Sample Preparation: Lipid Extraction from Cultured Cells

This protocol is adapted from established lipid extraction methods.[5][7]

- Cell Harvesting: Wash cultured cells (e.g., in a 6-well plate) twice with ice-cold PBS. Scrape the cells into 1 mL of methanol and transfer to a glass vial.^[7]
- Internal Standard Spiking: Add a precise volume of the **C16-Ceramide-d9** internal standard working solution to each sample. This step is critical for accurate quantification.
- Sonication: Sonicate the cell suspension for 5-10 minutes to ensure cell lysis and facilitate extraction.^[7]
- Phase Separation: Add 2 mL of chloroform to the vial. Vortex vigorously and sonicate for an additional 30 minutes. Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases.^[7]
- Lipid Collection: Carefully collect the lower organic layer (chloroform phase), which contains the lipids, and transfer it to a new clean glass vial.
- Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a solvent compatible with the LC mobile phase, such as acetonitrile or methanol.^[7] Vortex to ensure the lipids are fully dissolved before transferring to an autosampler vial for analysis.

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity or equivalent[8]
Column	Reversed-phase C8 or C18 (e.g., 2.1 x 100 mm, 5 µm)[5][6]
Mobile Phase A	Water with 0.2% Formic Acid[6]
Mobile Phase B	Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic Acid[6]
Flow Rate	0.3 mL/min[6]
Injection Volume	5 - 25 µL[6][9]
Column Temperature	40 °C

| Gradient | 0-1 min: 50% B1-4 min: Linear gradient to 100% B4-15 min: Hold at 100% B15.1-20 min: Re-equilibrate at 50% B[6] |

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Condition
Mass Spectrometer	Triple Quadrupole (e.g., Waters Quattro, Sciex 4000 QTRAP)[5][6]
Ionization Mode	Positive Electrospray Ionization (ESI+)[6]
Analysis Mode	Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage	2.5 - 3.0 kV[4][9]
Cone Voltage	40 V[4]
Source Temperature	120 - 140 °C[9]
Desolvation Temp.	500 - 600 °C[9]
Collision Gas	Argon[6]

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions for Quantification The characteristic product ion at m/z 264 corresponds to the sphingosine backbone.[10]

Compound	Precursor Ion [M+H] ⁺ (m/z)	Product Ion (m/z)
C16-Ceramide (Analyte)	538.5	264.3

| **C16-Ceramide-d9** (IS) | 547.6 | 264.3 |

Data Analysis and Quantification

- **Peak Integration:** Integrate the chromatographic peak areas for both the C16-Ceramide analyte and the **C16-Ceramide-d9** internal standard for all samples and calibration standards.
- **Calibration Curve:** Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area) against the known concentration of the calibration standards.
- **Quantification:** Determine the concentration of C16-Ceramide in the unknown samples by using the area ratio from the samples and interpolating the concentration from the linear regression of the calibration curve.
- **Normalization:** Normalize the final lipid concentrations to the protein concentration or cell count of the original sample to account for variations in sample size.[5]

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